Stealthin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13NO4 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
11-amino-4,9-dihydroxy-2-methyl-11H-benzo[b]fluorene-5,10-dione |
InChI |
InChI=1S/C18H13NO4/c1-7-5-9-12(11(21)6-7)14-15(16(9)19)18(23)13-8(17(14)22)3-2-4-10(13)20/h2-6,16,20-21H,19H2,1H3 |
InChI Key |
BNUJIESPRPGZOC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C3=C(C2N)C(=O)C4=C(C3=O)C=CC=C4O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C3=C(C2N)C(=O)C4=C(C3=O)C=CC=C4O |
Synonyms |
stealthin C |
Origin of Product |
United States |
Natural Occurrence and Isolation of Stealthin C
Microbial Sources of Stealthin C Production
The production of this compound has been documented in several species of the genus Streptomyces, a group of soil-dwelling bacteria renowned for their complex secondary metabolism. nih.gov
Streptomyces murayamaensis is a notable producer of this compound. The compound was identified in the fermentation extracts of this bacterium. nih.gov Research has revealed that this compound is an intermediate in the biosynthesis of the benzo[b]fluorene antibiotic, kinamycin D, within this organism. nih.gov However, other studies suggest it is likely a shunt product formed via a non-enzymatic rearrangement from a biosynthetic intermediate of kinamycins. nih.govmdpi.com
This compound has also been reported to be present in Streptomyces anthocyanicus, a species originally isolated from soil. nih.govwikipedia.org Its occurrence in this species further demonstrates the distribution of the metabolic pathways leading to benzo[b]fluorene compounds among different Streptomyces strains.
The presence of this compound has been confirmed in Streptomyces lividans. nih.gov S. lividans is a model organism for studying the genetics and molecular biology of Streptomyces and is known to possess the genetic capability to produce various secondary metabolites. nih.gov
| Microbial Source | Classification |
| Streptomyces murayamaensis | Bacterium (Actinomycetota) |
| Streptomyces anthocyanicus | Bacterium (Actinomycetota) |
| Streptomyces lividans | Bacterium (Actinomycetota) |
Methodologies for the Isolation of this compound from Fermentation Broths
The isolation of this compound from bacterial cultures follows established protocols for natural product extraction and purification. The general workflow involves several key steps:
Fermentation : The producing Streptomyces strain is cultivated in a suitable liquid medium under controlled conditions to encourage the production of secondary metabolites. biomedres.usnih.gov
Extraction : Following fermentation, the broth is typically separated into the liquid supernatant and the mycelial biomass by centrifugation. The compound is then extracted from both the culture broth and the mycelium using organic solvents, most commonly ethyl acetate. biomedres.usacs.orgsjtu.edu.cn
Purification : The crude extract obtained after solvent evaporation is subjected to chromatographic techniques for purification. This often involves initial separation using column chromatography (e.g., reverse-phase C18) followed by further purification using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. sjtu.edu.cn
Analytical Strategies for the Detection and Characterization of this compound
A combination of analytical techniques is employed for the detection and structural elucidation of this compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for detecting the presence of this compound in crude extracts and for monitoring the purification process. sjtu.edu.cn
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula. sjtu.edu.cn Liquid chromatography-mass spectrometry (LC-MS) is also a key technique in its analysis. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Direct NMR analysis of this compound has proven challenging. The compound is reportedly NMR silent, which is attributed to the presence of mixed oxidation states and a free radical under ambient conditions. mdpi.com To overcome this, a chemical derivatization strategy is used. This compound is treated with methyl iodide to produce a more stable trimethyl derivative, which can then be successfully characterized using standard NMR techniques to confirm the core structure. mdpi.com
| Analytical Technique | Purpose in this compound Analysis |
| High-Performance Liquid Chromatography (HPLC) | Detection, Quantification, and Purification |
| High-Resolution Mass Spectrometry (HRMS) | Determination of Molecular Formula |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation (performed on a methylated derivative) |
Biosynthesis of Stealthin C
Proposed Biosynthetic Pathway of Stealthin C
The biosynthetic pathway of this compound is intricately linked with that of the kinamycins, a family of potent antitumor antibiotics produced by Streptomyces species. acs.orgnih.gov Initially, this compound was identified as a key intermediate in the formation of kinamycin D. ebi.ac.ukacs.org However, more recent studies have provided evidence that challenges this linear progression, suggesting a more complex role for this molecule.
Role of this compound as a Proposed Precursor in Kinamycin Biosynthesis
Early research into kinamycin biosynthesis led to the identification of this compound as a new intermediate. ebi.ac.ukacs.org It was synthesized and subsequently detected in the fermentation broths of Streptomyces murayamaensis. ebi.ac.ukacs.org Crucially, feeding experiments using a deuterated version of this compound demonstrated its specific incorporation into kinamycin D, providing strong evidence for its role as a biosynthetic precursor. ebi.ac.ukacs.org These findings suggested a pathway where the aromatic polyketide dehydrorabelomycin (B1670205) undergoes oxidative cleavage and rearrangement to form kinobscurinone (B1236631), which is then aminated to yield this compound. acs.org It was also proposed that this compound is the likely substrate for hydroxylation to produce stealthin A in S. viridochromogenes. ebi.ac.ukacs.org
Characterization of this compound as a Shunt Product within the Kinamycin Biosynthetic Pathway
Despite the evidence supporting its role as a precursor, subsequent research has characterized this compound as a shunt product in the kinamycin biosynthetic pathway. ebi.ac.ukresearchgate.net A shunt product is a metabolite formed from an intermediate that diverts it from the main biosynthetic route. The accumulation of this compound in certain mutant strains of Streptomyces ambofaciens, particularly those with a deleted FAD-dependent monooxygenase gene (alp2F), supports this hypothesis. researchgate.net This suggests that when the downstream enzymatic steps are blocked, the pathway intermediate is funneled towards the production of this compound. researchgate.net This dual characterization highlights the complexity of the kinamycin biosynthetic pathway and suggests that the metabolic fate of intermediates can be context-dependent. acs.orgnih.gov
Enzymatic Mechanisms Governing this compound Production
The formation of this compound is not a spontaneous event but is governed by specific enzymatic machinery. A key player in this process is a flavin-dependent monooxygenase, which catalyzes critical steps in the biosynthetic cascade.
Identification and Role of Flavin-Dependent Monooxygenase AlpJ in this compound Generation
A pivotal enzyme in the biosynthesis of this compound is the flavin-dependent monooxygenase known as AlpJ. acs.orgebi.ac.ukpatsnap.com Research has demonstrated that AlpJ is capable of generating both this compound and another related compound, seongomycin, both in vivo and in vitro. acs.orgnih.gov AlpJ is involved in the oxidative C-C bond cleavage and subsequent ring-closing reactions that are fundamental to forming the benzo[b]fluorene core structure of these molecules. nih.govresearchgate.net The deletion of the alpJ gene in S. ambofaciens leads to the accumulation of the precursor dehydrorabelomycin, confirming its essential role in the pathway. nih.gov
Substrate Specificity and Conversion by AlpJ in this compound Synthesis (e.g., N-acetyl-L-cysteine, L-cysteine)
The monooxygenase AlpJ exhibits a degree of substrate flexibility, which influences the final product. acs.orgebi.ac.ukpatsnap.com Studies have shown that AlpJ can utilize different substrates to produce distinct metabolites. Specifically, when N-acetyl-L-cysteine is provided as a substrate, AlpJ facilitates the formation of seongomycin. acs.orgnih.gov Conversely, in the presence of L-cysteine, AlpJ mediates the production of this compound. acs.orgebi.ac.uknih.gov This demonstrates the enzyme's ability to recognize and process different but structurally related small molecules, channeling the biosynthetic pathway towards different outcomes.
Nonenzymatic Rearrangements in this compound Formation
A fascinating aspect of this compound biosynthesis is the involvement of a nonenzymatic rearrangement reaction. acs.orgebi.ac.ukpatsnap.com It is proposed that the synthesis of this compound proceeds through a non-enzymatic S-N-type Smiles rearrangement. acs.orgnih.govnih.gov This type of intramolecular nucleophilic aromatic substitution is a known chemical transformation but its integration into a natural product biosynthetic pathway is a significant discovery. nih.gov This unexpected route to forming the aromatic amino group in this compound raises further questions about its precise role as an intermediate in kinamycin production and showcases a novel strategy for installing such functional groups in metabolites. acs.orgnih.gov
Detailed Mechanism of the S-N-Type Smiles Rearrangement in this compound Synthesis
The formation of this compound is a notable event in natural product biosynthesis as it does not appear to be directly enzyme-catalyzed. acs.org Instead, it proceeds through a spontaneous intramolecular S-N-type Smiles rearrangement. nih.govnih.gov This type of rearrangement involves an intramolecular nucleophilic aromatic substitution where a nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group connected to the ring via a heteroatom bridge. researchgate.netorganic-chemistry.org
The process is initiated by the flavin-dependent monooxygenase AlpJ, a key enzyme in the kinamycin pathway. nih.govnih.gov This enzyme facilitates the reaction between the angucycline polyketide intermediate, dehydrorabelomycin, and L-cysteine. nih.gov The proposed mechanism unfolds through several key steps:
Thioether Formation : The thiol group of L-cysteine acts as a nucleophile, attacking an oxidized intermediate derived from dehydrorabelomycin. This initial step is mediated by the enzyme AlpJ and results in the formation of a thioether-linked intermediate, identified as N-deacetylseongomycin. nih.gov
Intramolecular Rearrangement : The crucial S-N-type Smiles rearrangement occurs spontaneously from the N-deacetylseongomycin intermediate. nih.gov The free amino group of the cysteine moiety attacks the aromatic ring to which the sulfur atom is attached. This reactivity is analogous to S- to N-acyl transfer mechanisms seen in processes like native chemical ligation. nih.gov
Intermediate Transformation and Hydrolysis : The rearrangement yields an N-linked intermediate. Subsequent steps, including the potential formation of a disulfide bond with another L-cysteine molecule and eventual hydrolysis, would lead to the final structure of this compound. nih.gov
This non-enzymatic route represents a distinct strategy for installing an aromatic amino group in a metabolite, differing from more common enzymatic mechanisms involving aminotransferases or cytochrome P450s. nih.gov
| Step | Description | Reactants/Intermediates | Key Feature |
| 1 | Enzymatic Thioether Formation | Dehydrorabelomycin, L-cysteine, AlpJ | Formation of N-deacetylseongomycin intermediate. nih.gov |
| 2 | Intramolecular Attack | N-deacetylseongomycin | The amino group of the cysteine residue attacks the aromatic ring. nih.gov |
| 3 | S-N Rearrangement | Thioether-linked intermediate | Spontaneous, non-enzymatic intramolecular nucleophilic aromatic substitution. nih.govnih.gov |
| 4 | Final Processing | N-linked intermediate | Hydrolysis to yield the primary amino group of this compound. nih.gov |
Chemical Basis and Implications of Spontaneous Rearrangements in Natural Product Pathways
Spontaneous rearrangements, where a molecule rearranges to a more stable form without direct enzymatic catalysis, are a recurring theme in the biosynthesis of complex natural products. nih.govrsc.org These reactions are often triggered by preceding enzymatic steps that generate a reactive or unstable intermediate, perfectly poised for spontaneous transformation. nih.gov The biosynthesis of this compound via a Smiles rearrangement is a prime example of this principle. nih.gov
The chemical basis for these spontaneous events lies in the generation of intermediates with specific structural features, such as strained rings, appropriately positioned nucleophiles and electrophiles, or oxidized moieties that activate a molecule for subsequent reactions. nih.govbeilstein-journals.org In plant metabolism, for instance, enzymatic oxidations can set the stage for divergent structural outcomes through spontaneous skeletal rearrangements. nih.gov Similarly, in fungal pathways, non-enzymatic Michael additions and Diels-Alder reactions have been observed to occur spontaneously, coupling precursors generated from separate biosynthetic gene clusters. mdpi.com
The implication of such spontaneous steps is significant for understanding and engineering metabolic pathways. It demonstrates that the cellular environment and the inherent chemical reactivity of molecules play a crucial role in biosynthesis, complementing the catalytic action of enzymes. Discovering these non-enzymatic transformations expands the known chemical logic of biosynthesis and provides novel strategies for synthetic biology. nih.gov Interfacing a spontaneous chemical rearrangement with an enzymatic pathway, as seen in this compound formation, offers a unique and efficient method for generating chemical diversity. nih.gov
Genetic Determinants of this compound Biosynthesis
The genetic blueprint for the biosynthesis of this compound is located within the larger biosynthetic gene cluster (BGC) responsible for producing the kinamycin family of antibiotics. biorxiv.orgnih.gov Analysis of this cluster and its expression in surrogate hosts have been pivotal in uncovering the specific genes associated with its formation. nih.govnih.gov
Localization and Analysis of Gene Clusters Involved in this compound Production (e.g., Kinamycin Gene Cluster)
The kinamycin gene cluster, also referred to as the 'alp' cluster in Streptomyces ambofaciens, is a large assembly of contiguous genes that code for the enzymes required for the stepwise synthesis of kinamycins. biorxiv.orgnih.gov Early work identified this polyketide synthase (PKS) gene cluster in Streptomyces murayamaensis. nih.gov Subsequent analysis of the cluster in both S. murayamaensis and S. ambofaciens has revealed key enzymatic players. nih.govnih.gov
Within this cluster, the gene alpJ (and its homolog kinG) encodes a flavin-dependent monooxygenase that is critical for the initial steps leading to this compound. nih.gov This enzyme catalyzes the oxidative C-C bond cleavage characteristic of atypical angucycline pathways. nih.gov More recent research in S. ambofaciens has expanded the known boundaries of the kinamycin BGC to over 72kb and identified another crucial FAD-dependent monooxygenase encoded by the gene alp2F. biorxiv.orgnih.gov Inactivation of the alp2F gene was shown to halt the production of kinamycin and lead to a significant accumulation of this compound. nih.govresearchgate.net This finding strongly suggests that this compound is a shunt product formed from the intermediate kinobscurinone when the subsequent enzymatic step, catalyzed by Alp2F, is blocked. nih.gov This positions Alp2F as a key enzyme in the diazo group functionalization that occurs downstream of this compound's metabolic branch point. biorxiv.orgnih.gov
| Gene | Encoded Enzyme | Proposed Function in Pathway | Organism |
| alpJ | Flavin-dependent monooxygenase | Catalyzes oxidative ring cleavage of angucycline precursor; initiates reaction with L-cysteine. nih.gov | S. ambofaciens |
| kinG | Flavin-dependent monooxygenase | Homolog of AlpJ. nih.gov | S. murayamaensis |
| alpK | Oxidase | Works with AlpJ in benzo[b]fluorene ring contraction. nih.gov | S. ambofaciens |
| alp2F | FAD-dependent monooxygenase | Essential for kinamycin biosynthesis; its absence leads to this compound accumulation. nih.govresearchgate.net | S. ambofaciens |
Development and Application of Heterologous Expression Systems for this compound Biosynthesis
Heterologous expression, the process of introducing a gene cluster from a producer organism into a more genetically tractable host, has been an indispensable tool for studying this compound and the kinamycin pathway. ebi.ac.uknih.gov This approach overcomes challenges associated with the slow growth or difficult genetic manipulation of the native producing strains.
The first successful heterologous expression of the kinamycin pathway was achieved by cloning a large (~40 kb) fragment of genomic DNA from S. murayamaensis into the cosmid vector pOJ446. nih.gov This construct was then introduced into the surrogate host Streptomyces lividans ZX7. Analysis of the metabolites produced by this engineered strain confirmed the production of known kinamycin intermediates, including dehydrorabelomycin, kinobscurinone, and, notably, this compound. ebi.ac.uknih.gov This experiment was fundamental in confirming that the cloned gene cluster indeed contained the necessary genetic information for synthesizing these compounds. nih.gov
Later studies utilized heterologous expression to probe the functions of specific genes. For example, the co-expression of the enzymes AlpJ and AlpK in a heterologous host demonstrated their role in mediating the ring contraction to form the benzo[b]fluorene scaffold. nih.gov The accumulation of this compound in various heterologous expression systems has consistently pointed to its role as a stable, observable metabolite within the broader kinamycin pathway, whether as a true intermediate or a shunt product. nih.govnih.govnih.gov
Synthetic Chemistry of Stealthin C and Its Core Skeleton
Total Synthesis Approaches to the Benzo[b]fluorenone Nucleus of Stealthins
The benzo[b]fluorenone core is the foundational chemical scaffold of the stealthins. A key breakthrough in the synthesis of this nucleus was the identification of kinobscurinone (B1236631) as a late-stage intermediate in kinamycin biosynthesis. The total synthesis of Stealthin C was achieved from kinobscurinone, which was itself derived from the known benzo[a]anthraquinone, dehydrorabelomycin (B1670205). acs.org
A pivotal synthesis of this compound was reported that involved the chemical conversion of a precursor, demonstrating a viable pathway to this aminobenzo[b]fluorene. acs.orgnih.gov This synthesis not only confirmed the structure of this compound but also provided material for biosynthetic studies, verifying its role as an intermediate in the production of kinamycin D by Streptomyces murayamaensis. nih.govnih.gov In these studies, a deuterated version of synthetic this compound was incorporated into kinamycin D, solidifying its position in the biosynthetic pathway. acs.orgnih.gov
The synthesis of the broader benzo[b]fluorenone skeleton has been explored through various methodologies. One notable approach involves a metal-catalyzed rearrangement of 3,3'-dihalo-2,2'-spirobiindan-1,1'-dione to form a 10-hydroxy-11H-benzo[b]fluoren-11-one derivative, showcasing a novel route to the core structure.
Key Synthetic Intermediates and Methodologies for this compound Scaffold Construction
The construction of the this compound scaffold, with its characteristic amino group at the C-11 position, has been meticulously detailed. A crucial step in a reported total synthesis is the transformation of kinobscurinone into this compound. acs.org This process highlights key intermediates and methodologies for installing the critical functionalities onto the benzo[b]fluorenone core.
The synthesis begins with the conversion of kinobscurinone to its oxime derivative. This reaction serves as a gateway to introducing the nitrogen functionality. The subsequent steps involve selective protection and deprotection of hydroxyl groups to direct the desired transformations.
A significant challenge in the synthesis is the reduction of the oxime to the corresponding amine. Various reducing agents and conditions can be employed to achieve this transformation efficiently. The final deprotection steps then yield this compound.
Table 1: Key Reagents in the Synthesis of this compound from Kinobscurinone acs.org
| Step | Reagent | Purpose |
| 1 | Hydroxylamine hydrochloride, Pyridine, Ethanol | Formation of kinobscurinone oxime |
| 2 | Boron tribromide, Dichloromethane | Demethylation |
| 3 | Acetic anhydride, Pyridine | Acetylation (Protection of hydroxyl groups) |
| 4 | Sodium borohydride, Nickel(II) chloride | Reduction of oxime to amine |
| 5 | Methanolic ammonia | Deprotection of acetyl groups |
This synthetic sequence provides a clear route to this compound, demonstrating the utility of classic organic reactions in the construction of complex natural products.
Chemoenzymatic Synthesis Strategies for this compound and its Analogs
A groundbreaking chemoenzymatic strategy for the production of this compound has been elucidated, offering a more direct and potentially scalable route. acs.orgnih.gov This approach hinges on the activity of a single enzyme, the flavin-dependent monooxygenase AlpJ, and a spontaneous chemical rearrangement. nih.govacs.orgnih.gov
It has been demonstrated that AlpJ can catalyze the conversion of dehydrorabelomycin, an early intermediate in the kinamycin pathway, into products that lead to this compound. nih.gov The enzymatic reaction, when supplied with L-cysteine, results in the formation of this compound. acs.orgnih.gov This discovery was significant as it revealed a novel method for the installation of an aromatic amino group in a natural product. acs.org
The proposed mechanism involves the AlpJ-catalyzed oxidation of dehydrorabelomycin. This is followed by a non-enzymatic, S-N-type Smiles rearrangement. acs.orgnih.govresearchgate.net In this rearrangement, a cysteine-adduct intermediate is formed, which then undergoes an intramolecular nucleophilic aromatic substitution, with the sulfur atom being displaced by the nitrogen atom of the cysteine moiety to form the C-N bond of this compound. acs.org
This chemoenzymatic approach represents a departure from traditional multi-step organic synthesis. It leverages the specificity of an enzyme to construct a complex scaffold and a spontaneous chemical reaction to install a key functional group. This strategy not only provides a more efficient synthesis of this compound but also sheds light on the diverse chemical logic employed in natural product biosynthesis.
Table 2: Components of the Chemoenzymatic Synthesis of this compound acs.orgnih.gov
| Component | Role |
| Dehydrorabelomycin | Starting polyketide precursor |
| AlpJ (flavin-dependent monooxygenase) | Enzyme catalyst for oxidation |
| L-cysteine | Source of the amino group |
| S-N-type Smiles Rearrangement | Non-enzymatic reaction for C-N bond formation |
The discovery of this chemoenzymatic route and the involvement of the Smiles rearrangement has also led to the characterization of other stealthin derivatives, further expanding the chemical diversity of this family of natural products. semanticscholar.org
Molecular and Cellular Research on Stealthin C
Mechanistic Investigations of Stealthin C Interactions with Biological Systems
This compound is recognized as a bacterial metabolite, a product of metabolic reactions within bacteria. ebi.ac.ukebi.ac.uk It has been identified in several species of the actinomycete genus Streptomyces, including Streptomyces murayamaensis, Streptomyces viridochromogenes, Streptomyces ambofaciens, Streptomyces anthocyanicus, and Streptomyces lividans. ebi.ac.uknih.govresearchgate.netacs.org
The precise role of this compound in bacterial metabolism has been a subject of evolving scientific understanding. It was initially identified as a new intermediate in the biosynthesis of the benzo[b]fluorene antibiotic, kinamycin D. ebi.ac.ukacs.org Early studies involving the feeding of a synthesized, deuterated sample of this compound to S. murayamaensis cultures demonstrated its specific incorporation into kinamycin D, supporting its role as a direct precursor. acs.org
However, subsequent research has cast doubt on this role. nih.gov More recent investigations suggest that this compound may instead be a "shunt" product that accumulates in mutant strains where the primary kinamycin biosynthesis pathway is blocked. researchgate.netnih.gov For instance, when a key FAD-dependent monooxygenase in the pathway is absent in S. ambofaciens, this compound accumulates. researchgate.net Further feeding experiments using ¹⁵N-labeled L-cysteine did not result in the expected enrichment in kinamycin D, suggesting that this compound arises from off-pathway reactions of a shunt product. nih.gov This newer evidence points towards this compound being a side product rather than a core intermediate in the main biosynthetic route to kinamycins. nih.gov
From a chemical standpoint, this compound is classified as a Brønsted base. ebi.ac.uk This characteristic is due to the primary amino group on its structure, which is capable of accepting a proton (a hydron) from a donor acid. ebi.ac.uk
A significant aspect of its chemical reactivity in biological contexts is its proposed formation via a non-enzymatic S-N-type Smiles rearrangement. nih.govacs.orgnih.gov This mechanism represents a unique strategy for installing an aromatic amino group in a natural product. nih.gov The proposed sequence begins with the thiol group of L-cysteine attacking a precursor molecule to form a thioether intermediate. nih.govresearchgate.net This intermediate then undergoes an intramolecular rearrangement where the amino group displaces the thioether, forming the C-N bond characteristic of this compound. nih.govresearchgate.net This reaction proceeds without direct enzymatic catalysis, highlighting how complex natural product structures can be assembled through inherent chemical reactivity within a biological system. nih.gov
Biosynthetic and Structural Relationships of this compound to Other Natural Products
This compound is part of a larger family of structurally related compounds known as the stealthins. It is considered the likely substrate for a subsequent hydroxylation reaction that produces Stealthin A in S. viridochromogenes. ebi.ac.ukacs.org The stealthins share a common benzo[b]fluorenone core but differ in the substitution at the C-2 position or in the nature of their side chains. researchgate.netresearchgate.net Stealthins A and B are potent radical scavengers. researchgate.net Stealthins D-G were discovered through the inactivation of a gene in Micromonospora rosaria, and feature the this compound core with different side chains. researchgate.netdntb.gov.ua
| Compound | Core Structure | Key Structural Features / Substituents | Source Organism(s) |
|---|---|---|---|
| Stealthin A | Benzo[b]fluorenone | R = CH₂OH at C-2 | Streptomyces viridochromogenes researchgate.net |
| Stealthin B | Benzo[b]fluorenone | R = CHO at C-2 | Streptomyces viridochromogenes researchgate.net |
| This compound | Benzo[b]fluorenone | R = CH₃ at C-2; Amino group at C-11 ebi.ac.ukresearchgate.net | Streptomyces sp. nih.gov |
| Stealthins D-G | Aminobenzo[b]fluorene | This compound-like core with acetone (B3395972) or butanone-like side chains researchgate.netdntb.gov.ua | Micromonospora rosaria (mutant) researchgate.net |
This compound is intricately linked to the biosynthesis of several families of complex diazofluorene natural products, including the kinamycins, seongomycins, and lomaiviticins. nih.govmdpi.com These families, while produced by different microorganisms—kinamycins by terrestrial Streptomyces and lomaiviticins by marine Salinispora and Micromonospora species—share a common biosynthetic origin, starting from the polyketide intermediate dehydrorabelomycin (B1670205). acs.orgmdpi.comsciengine.com
The biosynthetic pathways feature homologous enzymes that perform similar chemical transformations. sciengine.comresearchgate.net A key enzyme, the flavin-dependent monooxygenase AlpJ, is capable of producing both seongomycin and this compound from a common precursor and different cysteine-derived substrates. nih.govnih.gov Seongomycin is considered a shunt metabolite in kinamycin biosynthesis, while its counterpart, homoseongomycin, is a related shunt product in the lomaiviticin pathway. nih.govresearchgate.net The discovery of these shared intermediates and enzymatic capabilities underscores a deep evolutionary and chemical connection between these distinct families of bioactive compounds. sciengine.compatsnap.com The study of this compound has therefore been instrumental in mapping these interconnected biosynthetic networks. acs.orgnih.gov
Preclinical in vitro and in vivo Studies on this compound's Biological Activities (Focused on mechanistic understanding)
Preclinical studies on this compound have focused almost exclusively on elucidating its mechanistic role within biosynthetic pathways, rather than on its own intrinsic biological activity. The primary in vivo research has involved feeding studies in Streptomyces cultures to trace the metabolic fate of the compound.
An early key experiment demonstrated that synthesized, deuterium-labeled this compound was successfully incorporated into the final structure of kinamycin D by S. murayamaensis. acs.org This provided strong evidence for its role as a direct biosynthetic intermediate.
While related compounds in the kinamycin and lomaiviticin families are known to be potent cytotoxic agents that act by damaging DNA, there is a lack of specific in vitro or in vivo studies in the scientific literature detailing the antiproliferative or cytotoxic effects of this compound itself. nih.govdntb.gov.uamdpi.com Its scientific value has been realized through its utility as a chemical probe to understand the complex and unusual enzymatic and non-enzymatic reactions that lead to the creation of more complex antibiotics. researchgate.netnih.gov
Assessment of this compound in Cellular Models for Mechanistic Insights
Direct and comprehensive studies assessing the specific mechanistic action of isolated this compound in various cellular models are sparse in publicly available scientific literature. Most of the understanding of its biological relevance is inferred from its role as a precursor to the more extensively studied kinamycins and related diazofluorene natural products, which are known for their cytotoxicity and ability to damage DNA. nih.gov
However, some insights can be gleaned from studies involving genetic manipulation of kinamycin-producing bacteria. In an investigation of Streptomyces ambofaciens, a mutant strain was engineered in which the gene alp2F, a FAD-dependent monooxygenase, was deleted. researchgate.netnih.gov This genetic modification resulted in the accumulation of this compound as a shunt product, while the production of the final product, kinamycin D, was abolished. researchgate.netnih.gov When this mutant strain was tested for antibiotic activity, it was observed that the accumulated this compound did not exhibit antibiotic properties under the tested conditions. nih.gov This finding suggests that this compound itself may not be the primary bioactive agent responsible for the antibiotic effects associated with the kinamycin pathway.
Further research on related biosynthetic pathways has also pointed to the importance of downstream modifications for bioactivity. For instance, the diazo group, which is absent in this compound but present in mature kinamycins, is considered critical for their cytotoxic activity. nih.govbenchchem.com Studies on pre-kinamycin, a downstream derivative of this compound, have shown it to possess significant growth inhibitory effects against various cancer cell lines, including Chinese Hamster Ovary (CHO) and K562 leukemia cells, by acting as a topoisomerase IIα inhibitor. benchchem.com This suggests that the conversion of this compound to subsequent intermediates is a crucial step for gaining cytotoxic potential.
The table below summarizes the key findings from cellular-level assessments related to this compound.
| Cellular Model/System | Compound(s) Studied | Key Findings | Implication for this compound |
| Streptomyces ambofaciens Δalp2F mutant | This compound (accumulated) | No observable antibiotic activity under the tested conditions. nih.gov | This compound may lack direct antibiotic activity. |
| CHO and K562 leukemia cells | Pre-kinamycin | Exhibits cytotoxic effects through inhibition of topoisomerase IIα. benchchem.com | Downstream modification of this compound is likely required for cytotoxicity. |
Evaluation of this compound in Relevant Animal Models for Pathway Elucidation
As of the current body of scientific literature, there are no published studies detailing the evaluation of isolated this compound in relevant animal models for the elucidation of its effects on biological pathways. The research focus has remained on the microbial production and biosynthesis of this compound and its derivatives. nih.govacs.orgnih.gov The absence of in vivo data on this compound means that its pharmacokinetic profile, biodistribution, and systemic effects remain unknown.
Ethical frameworks and guidelines for research involving animal models necessitate preliminary in vitro data suggesting potential efficacy and a clear scientific rationale. benchchem.com Given that the available cellular data suggests a lack of direct antibiotic activity for this compound, this may have limited the impetus for progressing to in vivo studies with this specific compound. nih.gov Research efforts have instead logically focused on the more potent, downstream products of the kinamycin pathway.
Advanced Research Methodologies Applied to Stealthin C
Application of Isotopic Labeling Studies in Stealthin C Biosynthetic Elucidation
Isotopic labeling studies have been instrumental in tracing the origins of the atoms within the this compound molecule, providing direct evidence for its biosynthetic precursors. These experiments involve feeding microorganisms with substrates enriched with stable isotopes and then determining the location of these isotopes in the final product.
One key study focused on verifying the origin of the amino substituent of this compound. nih.gov In this research, in vitro assays were conducted using ¹⁵N-labeled L-cysteine. nih.gov High-resolution mass spectrometry (HRMS) analysis of the resulting this compound revealed an increase in mass corresponding to the incorporation of the ¹⁵N isotope, confirming that L-cysteine is the source of the nitrogen atom in the aminobenzo[b]fluorene core. nih.gov
Furthermore, feeding experiments with deuterated versions of proposed precursors have helped to establish the position of this compound in the kinamycin biosynthetic pathway. For instance, when a deuterated form of this compound was administered to cultures of S. murayamaensis, the deuterium label was subsequently detected in kinamycin D. core.ac.uksci-hub.se This provided strong evidence that this compound serves as a direct intermediate in the biosynthesis of kinamycin D. core.ac.uksci-hub.se
| Isotope Used | Labeled Precursor | Key Finding | Reference |
| ¹⁵N | L-cysteine | Confirmed L-cysteine as the origin of the amino group in this compound. | nih.gov |
| ²H (Deuterium) | This compound | Demonstrated that this compound is a direct precursor to Kinamycin D. | core.ac.uksci-hub.se |
Advanced NMR and Mass Spectrometry Techniques in this compound Pathway Research
The structural elucidation of this compound and the characterization of its biosynthetic pathway have heavily relied on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry.
A significant challenge in the study of this compound is that it is "NMR-silent" in its natural state. nih.govharvard.edumdpi.com This phenomenon is attributed to the presence of mixed oxidation states, including a free radical, under ambient conditions, which leads to signal broadening and makes standard NMR analysis ineffective. mdpi.com To overcome this, researchers have employed chemical derivatization. By treating this compound with methyl iodide, a trimethyl derivative, dimethylthis compound, is produced. nih.govmdpi.com This derivative is amenable to NMR analysis and its identity can be confirmed by co-elution with an authentic standard, thereby verifying the structure of the original this compound. nih.gov
High-resolution mass spectrometry (HRMS) has been a cornerstone in this compound research, enabling the precise determination of its molecular formula. nih.govmdpi.com For example, HRMS analysis of this compound revealed an m/z [M+H]⁺ of 308.0929, consistent with the molecular formula C₁₈H₁₃NO₄. nih.govharvard.edu This level of accuracy is crucial for distinguishing between compounds with similar masses and for confirming the incorporation of isotopes in labeling studies. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is also routinely used to detect and quantify this compound and related metabolites in crude extracts from microbial cultures. nih.govresearchgate.net
While direct NMR of this compound is challenging, advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY have been vital in characterizing related intermediates and shunt products in the kinamycin biosynthetic pathway, providing a more complete picture of the chemical environment in which this compound is formed. asm.org
| Technique | Application to this compound Research | Key Findings |
| NMR Spectroscopy | Structural confirmation of a derivatized form (dimethylthis compound). | Circumvented the "NMR-silent" nature of this compound to verify its core structure. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and molecular formula confirmation. | Established the molecular formula as C₁₈H₁₃NO₄. nih.govharvard.edu |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection and quantification in biological samples. | Enabled the monitoring of this compound accumulation in genetic engineering studies. nih.govresearchgate.net |
Genetic Engineering Approaches for Modulating this compound Biosynthetic Pathways
Genetic engineering has provided powerful tools to manipulate the biosynthetic pathways leading to this compound, allowing for the elucidation of gene function and the increased production of this compound for further study.
A common strategy involves the inactivation or deletion of specific genes within the kinamycin biosynthetic gene cluster. For example, the inactivation of the FAD-dependent monooxygenase gene, alp2F, in Streptomyces ambofaciens was shown to abolish kinamycin production and lead to the significant accumulation of this compound. nih.govmicrobiologyresearch.orgresearchgate.net This indicates that the enzyme encoded by alp2F is responsible for a step downstream of this compound formation and that, in its absence, this compound becomes a major shunt product. nih.govmicrobiologyresearch.org
Similarly, in studies of fluostatin biosynthesis in Micromonospora rosaria, the inactivation of the amidotransferase-encoding gene flsN3 resulted in the accumulation of this compound and several of its derivatives. mdpi.com This finding suggests a role for FlsN3 in the subsequent modification of the this compound core structure. mdpi.com
Heterologous expression of biosynthetic gene clusters is another powerful genetic engineering approach. The expression of a partial kinamycin biosynthetic gene cluster from Streptomyces murayamaensis in a host organism, Streptomyces lividans, resulted in the production of several kinamycin intermediates, including this compound. sci-hub.se This technique allows for the study of the biosynthetic pathway in a cleaner genetic background and can be used to confirm the function of the genes within the cluster. sci-hub.seasm.org
These genetic manipulation studies have been crucial in confirming the status of this compound as both a biosynthetic intermediate and a shunt product, depending on the genetic context of the producing organism.
| Genetic Engineering Approach | Target Gene/Cluster | Organism | Outcome |
| Gene Inactivation | alp2F | Streptomyces ambofaciens | Abolished kinamycin production and led to the accumulation of this compound. nih.govmicrobiologyresearch.orgresearchgate.net |
| Gene Inactivation | flsN3 | Micromonospora rosaria | Resulted in the accumulation of this compound and its derivatives. mdpi.com |
| Heterologous Expression | Partial kinamycin biosynthetic gene cluster | Streptomyces lividans | Production of this compound and other kinamycin intermediates. sci-hub.seasm.org |
Future Perspectives in Stealthin C Research
Unexplored Aspects and Open Questions in Stealthin C Biosynthesis
The biosynthesis of this compound, a member of the kinamycin family of aromatic polyketide natural products, has been a subject of significant investigation, yet several aspects remain enigmatic. acs.orgnih.gov A pivotal discovery was the role of the flavin-dependent monooxygenase AlpJ, which can produce this compound from L-cysteine. acs.orgnih.govnih.gov This process is thought to occur via a non-enzymatic S-N-type Smiles rearrangement. acs.orgnih.govnih.gov This unexpected pathway for installing an aromatic amino group raises fundamental questions about its role in the larger biosynthetic scheme of kinamycins. acs.orgnih.gov
One of the most significant open questions is the definitive role of this compound as a true intermediate in kinamycin biosynthesis. nih.gov While initially proposed as a precursor, some evidence suggests it might be a shunt product arising from off-pathway reactions, particularly in mutant strains where the main pathway is blocked. nih.govsjtu.edu.cn Feeding experiments with labeled L-cysteine did not result in the enrichment of kinamycin D, casting doubt on this compound's intermediacy. nih.gov This ambiguity highlights the need for further detailed in vivo and in vitro studies to clarify its precise position in the metabolic network.
The enzymatic machinery responsible for the construction of the core diazotetrahydrobenzo[b]fluorene scaffold, a hallmark of kinamycins and related compounds like lomaiviticins, is not fully understood. nih.gov While oxidases like AlpJ and AlpK are known to be involved in forming the benzo[b]fluorene ring system, the exact sequence of events and the interplay between different enzymes require further elucidation. nih.gov
Furthermore, the complete biosynthetic gene clusters for kinamycins have been identified, opening avenues to investigate the functions of uncharacterized enzymes within these clusters. nih.gov For instance, the mechanism of diazo group formation, a critical feature of the final kinamycin products, remains a key area of inquiry. acs.orgnih.govebi.ac.uk While enzymes like CreE (a FAD-dependent monooxygenase) and CreD (a lyase) are implicated in the biosynthesis of other diazo-containing natural products, the specific enzymes and mechanisms in the kinamycin pathway are still being investigated. researchgate.net
Potential for Synthetic Biology Approaches in this compound and Analog Production
The unique biosynthetic pathway of this compound presents exciting opportunities for synthetic biology and the production of novel analogs. The discovery that the flavin-dependent monooxygenase AlpJ can generate this compound from L-cysteine provides a powerful enzymatic tool. acs.orgnih.govnih.gov This enzyme's ability to be expressed and function in heterologous hosts like E. coli has been demonstrated, paving the way for engineered production systems. nih.gov
A key strategy in synthetic biology is the generation of novel compounds through the manipulation of biosynthetic pathways. The non-enzymatic nature of the S-N-type Smiles rearrangement in this compound's formation is particularly intriguing. acs.orgnih.govharvard.edu This suggests that by feeding different substrate analogs to the AlpJ-catalyzed reaction, a variety of new "unnatural" natural products could be created. For example, using L-cysteine analogs with different substituents could lead to the production of novel this compound derivatives with potentially altered biological activities. nih.gov Indeed, studies have shown that using N-methyl-L-cysteine resulted in the formation of N-methyl-stealthin C. nih.gov
Furthermore, the modular nature of polyketide synthases (PKSs) and the enzymatic machinery from the kinamycin biosynthetic gene cluster can be exploited. By combining genes from different pathways or modifying existing enzymes, it may be possible to produce a diverse array of angucycline derivatives. The heterologous expression of the kinamycin gene cluster in hosts like Streptomyces lividans has already been shown to produce known intermediates, including this compound, as well as shunt products. ebi.ac.uk This provides a platform for targeted gene inactivation or modification to steer the pathway towards desired analogs.
The development of cell-free systems is another promising avenue. In vitro reconstitution of the biosynthetic pathway would allow for precise control over reaction conditions and substrate availability, facilitating the high-yield production of this compound and its analogs for further study and potential applications.
Broader Implications of this compound Chemistry for Natural Product Discovery and Engineering
The study of this compound's biosynthesis has significant implications that extend beyond this single molecule, influencing the broader fields of natural product discovery and engineering. The elucidation of the non-enzymatic S-N-type Smiles rearrangement as a method for forming an aromatic C-N bond in a natural product biosynthetic pathway is a noteworthy discovery. acs.orgnih.gov This mechanism represents a distinct strategy for installing amino groups onto aromatic scaffolds, a common feature in many bioactive compounds and pharmaceuticals. nih.gov This finding could inspire the development of new biocatalytic methods for the synthesis of valuable nitrogen-containing molecules.
The questions surrounding this compound's role as a biosynthetic intermediate highlight a common challenge in studying complex metabolic pathways: distinguishing between true intermediates and shunt or side products. nih.govresearchgate.netmicrobiologyresearch.org The methodologies used to investigate this, such as isotopic labeling and feeding experiments, are crucial for accurately mapping biosynthetic routes and understanding the intricate regulation of natural product formation. nih.gov
Moreover, the investigation into the kinamycin and lomaiviticin biosynthetic gene clusters provides a rich source of novel enzymes with potential applications in biocatalysis. nih.gov The oxidases, monooxygenases, and other tailoring enzymes found in these clusters possess unique catalytic capabilities that could be harnessed for various synthetic transformations in industrial and pharmaceutical chemistry. nih.govresearchgate.net
The challenges and discoveries in this compound research underscore the importance of a multidisciplinary approach that combines genetics, enzymology, synthetic chemistry, and bioinformatics. nih.govresearchgate.net As more microbial genomes are sequenced, the ability to identify and characterize novel biosynthetic gene clusters for complex natural products will continue to grow. researchgate.net The insights gained from studying pathways like that of this compound will be invaluable for unlocking the chemical diversity encoded in these genetic blueprints and for engineering the production of new and improved bioactive compounds. researchgate.netsci-hub.se
Q & A
Q. What are the established protocols for synthesizing Stealthin C with high purity for pharmacological studies?
this compound synthesis requires meticulous optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst ratios) to minimize by-products. For reproducibility, follow protocols validated by independent studies, such as multi-step purification using column chromatography (≥95% purity) and verification via NMR and HPLC . Document all deviations (e.g., solvent impurities) in supplementary materials to ensure transparency .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and stability under varying conditions?
High-resolution mass spectrometry (HRMS) and X-ray crystallography are critical for structural confirmation. Stability studies should employ accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) monitored via UV-Vis spectroscopy and LC-MS to identify degradation products. Include validation data (e.g., LOD/LOQ for impurities) to ensure analytical rigor .
Advanced Research Questions
Q. How can researchers design dose-response experiments to elucidate this compound’s mechanism of action while minimizing off-target effects?
Use a factorial design to isolate variables:
- Independent variables : Dose ranges (e.g., 0.1–100 µM), exposure time, and cell type specificity.
- Controls : Include positive/negative controls (e.g., known inhibitors) and solvent-only baselines.
- Validation : Pair in vitro assays (e.g., kinase activity profiling) with siRNA knockdowns to confirm target specificity .
Q. What methodological strategies resolve contradictions in reported bioactivity data of this compound across different cell lines?
- Meta-analysis : Standardize data using metrics like IC50 normalization to cell viability baselines.
- Experimental replication : Validate findings in isogenic cell lines (e.g., CRISPR-edited variants) to control for genetic heterogeneity.
- Data triangulation : Cross-reference transcriptomic data (RNA-seq) with phenotypic assays to identify confounding factors (e.g., off-target pathways) .
Q. How should factorial design be applied to study synergistic effects of this compound with other therapeutic compounds?
- Design : Use a 2x2 factorial matrix to test combinations (e.g., this compound + Compound X at low/high doses).
- Metrics : Calculate combination indices (e.g., Chou-Talalay method) to classify synergy/additivity/antagonism.
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess interaction effects .
Q. What statistical methods are recommended for analyzing variability in this compound’s pharmacokinetic parameters across preclinical models?
- Non-linear mixed-effects modeling (NLME) : Accounts for interspecies variability in absorption/distribution.
- Bootstrap resampling : Quantifies confidence intervals for parameters like Cmax and AUC.
- Covariate analysis : Identifies factors (e.g., hepatic metabolism rates) influencing inter-individual differences .
Methodological Considerations for Reproducibility
- Data transparency : Publish raw datasets (e.g., spectral files, dose-response curves) in open repositories (e.g., Zenodo) .
- Theoretical framing : Link findings to existing pharmacological models (e.g., structure-activity relationships for kinase inhibitors) .
- Ethical validation : Adhere to ARRIVE guidelines for preclinical studies to ensure ethical and statistical rigor .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
